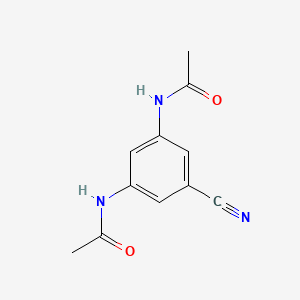

N,N'-(5-Cyano-1,3-phenylene)diacetamide

Description

N,N'-(5-Cyano-1,3-phenylene)diacetamide is a substituted benzene derivative featuring two acetamide groups at the 1 and 3 positions and a cyano (-CN) group at the 5 position. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. The cyano group enhances polarity and electronic withdrawal, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

918810-59-0 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

N-(3-acetamido-5-cyanophenyl)acetamide |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)13-10-3-9(6-12)4-11(5-10)14-8(2)16/h3-5H,1-2H3,(H,13,15)(H,14,16) |

InChI Key |

FUYBGNYABYYLBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C#N)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(5-Cyano-1,3-phenylene)diacetamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl amines with alkyl cyanoacetates under specific reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of N,N’-(5-Cyano-1,3-phenylene)diacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and fusion techniques are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N,N’-(5-Cyano-1,3-phenylene)diacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in substitution reactions, where the cyano or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylene diacetamides .

Scientific Research Applications

N,N’-(5-Cyano-1,3-phenylene)diacetamide has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.

Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and chemical sensors

Mechanism of Action

The mechanism of action of N,N’-(5-Cyano-1,3-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The cyano and acetamide groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers of Phenylene Diacetamides

The position of acetamide groups on the benzene ring significantly impacts physical and chemical properties:

Key Observations :

- The 1,3-substitution in the target compound allows symmetrical intermolecular interactions, while the 5-cyano group introduces additional dipole-dipole forces.

- Compared to the 1,2 isomer, the target compound lacks intramolecular H-bonding, favoring stronger intermolecular networks .

Substituent Effects on Properties

Cyano vs. Acetyl Groups

- N,N′-(5-Acetyl-1,3-phenylene)diacetamide ([M+H]⁺ = 235.05 Da ): The acetyl (-COCH₃) group is less polar than cyano, leading to lower solubility in polar solvents. Reduced electron withdrawal compared to -CN, resulting in weaker H-bond acceptor capacity.

- This compound: The -CN group increases acidity of adjacent NH protons, enhancing H-bond donor capability . Higher thermal stability due to strong dipole interactions and π-π stacking observed in analogous cyano-containing crystals .

Comparison with Functionalized Derivatives

Crystal Structure and Intermolecular Interactions

The crystal structure of 5-cyano-1,3-phenylene diacetate (a related ester) reveals:

- Monoclinic system with π-π stacking (intercentroid distance: 3.767 Å) and weak C–H···O H-bonds .

- In the diacetamide analogue, the replacement of ester (-OAc) with acetamide (-NHCOCH₃) groups is expected to: Strengthen H-bond networks via NH donors. Improve thermal stability due to amide rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.